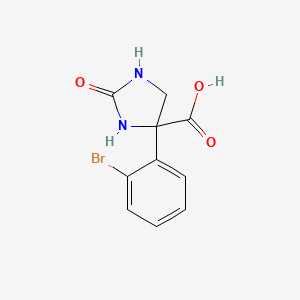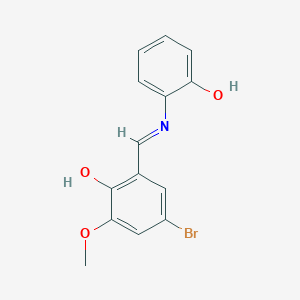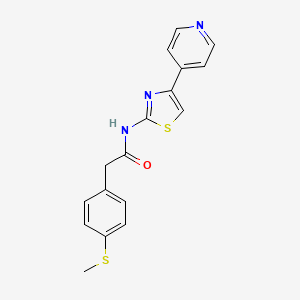
2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is an intricate organic compound with multifaceted applications in various scientific fields, including chemistry, biology, and medicine. This compound's unique structural composition and functional groups allow it to participate in a variety of chemical reactions and demonstrate specific biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multiple steps, beginning with the preparation of the core thiazole and acetamide structures. The methylthio group and pyridinyl ring are introduced through specific organic reactions:
Thiazole Formation: : Thiazole rings are often synthesized via the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea.
Pyridinyl Introduction: : The pyridinyl group can be introduced through a coupling reaction such as the Suzuki-Miyaura coupling, utilizing appropriate boronic acids and halides under palladium-catalyzed conditions.
Acetamide Linkage: : Finally, the acetamide linkage is formed by amidation reactions involving acyl chlorides or anhydrides with amines.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization for scale, including the use of continuous flow reactors for efficient heat and mass transfer, and strict control over reaction conditions to ensure high yield and purity. Process development might also involve the use of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The methylthio group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro group (if present) on the pyridinyl ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst
Substitution: Electrophiles or nucleophiles, often in the presence of Lewis acids or bases
Major Products
Oxidation: : Formation of sulfoxides and sulfones
Reduction: : Formation of amines from nitro compounds
Substitution: : Varied substituted aromatic products depending on the specific reactants used
科学研究应用
This compound finds applications in various scientific disciplines:
Chemistry: : Used as a building block for synthesizing complex organic molecules. It is also studied for its unique chemical reactivity and properties.
Biology: : Evaluated for its potential biological activity, including antibacterial, antifungal, and anticancer properties.
Medicine: : Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: : Utilized in the synthesis of dyes, polymers, and other materials due to its functional groups and structural properties.
作用机制
The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is largely dependent on its specific application:
Biological Systems: : It may interact with proteins, enzymes, or nucleic acids, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Therapeutic Effects: : In medicinal contexts, the compound might inhibit or modulate the activity of specific molecular targets such as enzymes or receptors, leading to therapeutic outcomes.
相似化合物的比较
Unique Aspects
This compound is unique due to the presence of the thiazole ring, the acetamide linkage, and the combination of aromatic rings with functional groups like the methylthio and pyridinyl groups.
Similar Compounds
Thiazolylacetamides: : Other compounds with thiazole and acetamide linkages.
Aryl Sulfides: : Compounds featuring aryl rings with sulfide groups.
Pyridinyl Derivatives: : Molecules containing pyridine rings with various substitutions.
Compared to these similar compounds, 2-(4-(methylthio)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide exhibits a distinct combination of functional groups and structural features that confer its unique chemical and biological properties.
属性
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-22-14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJNFFCVJODAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2872252.png)

![2-(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2872255.png)
![6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2872256.png)
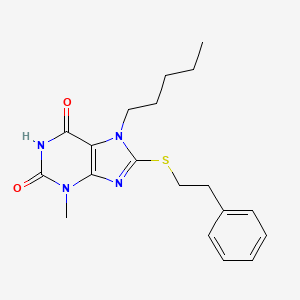

![2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872259.png)


![3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/new.no-structure.jpg)
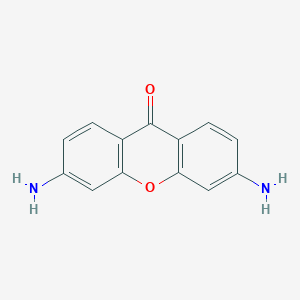
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide](/img/structure/B2872272.png)
